molecular formula C₃₉H₃₉F₂NO₁₃ B1140447 beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate CAS No. 190448-56-7

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate

Cat. No. B1140447
M. Wt: 767.72
InChI Key:
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Description

The compound is a complex synthetic molecule, derived from β-D-glucopyranosiduronic acid, modified with specific organic groups that include fluorophenyl and acetyloxy components. It represents a class of molecules that are typically studied for their potential biochemical applications, such as enzyme inhibition or as precursors for more complex chemical synthesis.

Synthesis Analysis

The synthesis of related β-D-glucopyranoside derivatives involves a standardized, simplified Koenigs-Knorr synthesis, yielding an average of 51%. This method allows for the production of a variety of derivatives by confirming the configuration at the anomeric center through observed M D values and i.r. spectra analysis, indicating a distinction between steroid D-glucopyranoside tetraacetates and tri-O-acetyl-D-glucopyranosiduronic methyl esters (Schneider, 1971).

Molecular Structure Analysis

The molecular structure of β-D-glucopyranosiduronic acid derivatives can be characterized and differentiated through techniques such as infrared spectroscopy, mass spectrometry, and chromatography. These techniques provide insights into the stereochemistry and functional groups present in the molecule, crucial for understanding its chemical behavior and interactions (Schneider, 1970).

Scientific Research Applications

Synthesis and Characterization

Beta-D-Glucopyranosiduronic acid derivatives have been synthesized and characterized in various studies. For instance, Zissis and Fletcher (1970) described the synthesis of a d-glucuronic acid derivative, focusing on the hydrogenolyzable groups except at C-6. This study provided insight into the synthesis process and the chemical properties of such compounds (Zissis & Fletcher, 1970).

Metabolic Processes and Drug Metabolites

Research by Ghosal et al. (2004) identified the enzymes responsible for the glucuronidation of ezetimibe, a cholesterol-lowering agent. This study highlighted the role of beta-D-glucopyranosiduronic acid derivatives in the formation of significant metabolites in drug metabolism (Ghosal et al., 2004).

Chemical Synthesis and Properties

Schneider (1971) explored the preparation and properties of new steroid β-D-glucopyranosides and β-D-glucopyranosiduronic acids. This research contributes to the understanding of the chemical synthesis and properties of these compounds, particularly in relation to steroids (Schneider, 1971).

Application in Glycoside Synthesis

Yeung et al. (2000) described the synthesis of hyaluronan trisaccharides using beta-D-glucopyranosiduronic acid derivatives. This study indicates the potential application of these compounds in the synthesis of complex glycosides, which are important in various biological processes (Yeung et al., 2000).

Biological Activities and Applications

Research on the biological activities of beta-D-glucopyranosiduronic acid derivatives and their potential applications is ongoing. For instance, the study by Jacquinet (1990) on the synthesis of chondroitin sulfate glycosides highlights the relevance of these compounds in biomedical applications (Jacquinet, 1990).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39F2NO13/c1-20(43)50-31(24-6-10-26(40)11-7-24)19-18-30-32(42(37(30)47)28-14-12-27(41)13-15-28)25-8-16-29(17-9-25)54-39-36(53-23(4)46)34(52-22(3)45)33(51-21(2)44)35(55-39)38(48)49-5/h6-17,30-36,39H,18-19H2,1-5H3/t30-,31+,32-,33+,34+,35+,36-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXOBPVQKQLFNG-HOEWMZCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39F2NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate

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